Cas no 912338-15-9 ((3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride)

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride structure
912338-15-9 structure
Product Name:(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
CAS No:912338-15-9
MF:C15H23ClN2
MW:266.809522867203
CID:1040101
PubChem ID:17748008
Update Time:2025-07-17

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
    • (3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine,hydrochloride
    • (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridinehydrochloride
    • 912338-15-9
    • DTXSID30589939
    • AKOS016006748
    • (3aS,7aS)-6-(2-Phenylethyl)octahydro-1H-pyrrolo[2,3-c]pyridine--hydrogen chloride (1/1)
    • DB-327732
    • Inchi: 1S/C15H22N2.ClH/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17;/h1-5,14-16H,6-12H2;1H/t14-,15+;/m0./s1
    • InChI Key: YZGJNKLMBQILPL-LDXVYITESA-N
    • SMILES: Cl.N1(CCC2C=CC=CC=2)CC[C@@H]2CCN[C@@H]2C1

Computed Properties

  • Exact Mass: 266.1549764g/mol
  • Monoisotopic Mass: 266.1549764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029184224-1g
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
912338-15-9 95%
1g
$490.00 2023-08-31
Chemenu
CM149347-1g
(3aS,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
912338-15-9 95%
1g
$580 2021-08-05
Crysdot LLC
CD11018911-1g
(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
912338-15-9 95+%
1g
$614 2024-07-19
Chemenu
CM149347-1g
(3aS,7aS)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride
912338-15-9 95%
1g
$*** 2023-05-29

Additional information on (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Comprehensive Overview of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS No. 912338-15-9)

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a specialized organic compound with a unique structural framework, widely recognized in pharmaceutical and biochemical research. Its CAS No. 912338-15-9 serves as a critical identifier for researchers and industry professionals. The compound features a fused pyrrolo[2,3-c]pyridine core, which is a privileged scaffold in drug discovery due to its versatility in modulating biological targets. The phenethyl substituent further enhances its potential for interactions with receptors, making it a subject of interest in neuroscience and medicinal chemistry.

In recent years, the demand for pyrrolopyridine derivatives has surged, driven by their applications in central nervous system (CNS) therapeutics. Researchers are particularly intrigued by the stereochemistry of this compound, as the (3aS,7aS) configuration may influence its binding affinity and selectivity. Discussions on platforms like PubMed and ResearchGate highlight its potential role in addressing neurodegenerative disorders, a hot topic in 2024 due to the global aging population. The hydrochloride salt form ensures improved solubility, a key factor in formulation development.

The synthesis of CAS No. 912338-15-9 involves multi-step organic transformations, often employing asymmetric catalysis to achieve the desired stereoselectivity. Analytical techniques such as HPLC and NMR are essential for quality control, ensuring compliance with regulatory standards like ICH guidelines. Notably, the compound’s LogP and pKa values are frequently searched in databases like ChemAxon, reflecting industry focus on pharmacokinetic optimization.

From an SEO perspective, terms like "pyrrolopyridine-based drugs", "CNS-active compounds", and "stereoselective synthesis" align with trending queries in Google Scholar and patent databases. This underscores the compound’s relevance in cutting-edge research. Additionally, its potential as a precursor for novel therapeutics has sparked discussions in forums like LinkedIn’s Pharma R&D groups, where professionals debate its scalability and patentability.

Environmental and safety considerations are also paramount. While not classified as hazardous, proper handling of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is advised, with MSDS guidelines emphasizing standard laboratory precautions. Its stability under varying pH conditions is another area of investigation, often explored in preformulation studies.

In conclusion, CAS No. 912338-15-9 represents a compelling case study in modern drug development. Its structural complexity, combined with therapeutic potential, positions it at the intersection of chemistry and biology. As AI-driven drug design gains traction, compounds like this will likely feature prominently in virtual screening campaigns, further cementing their importance in the life sciences.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.